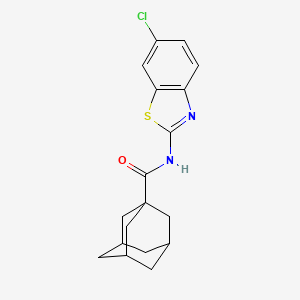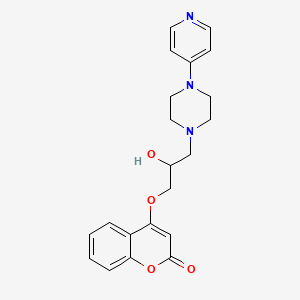
4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is a key component in many biologically active compounds . It also contains a pyridin-4-yl group, which is a type of aromatic compound that is often found in drugs and other bioactive molecules .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has been conducted on the synthesis and biological evaluation of chromene and quinoline conjugates, showcasing their potential in anticancer applications. Substituted chromene-carbonitriles exhibited notable anti-proliferative activities against human breast cancer cell lines and were further studied for their molecular docking with the Bcl-2 protein, indicating good binding affinity. These findings suggest the therapeutic potential of chromene derivatives in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antibacterial and Antioxidant Activities
Another study focused on the synthesis of pyrazole-chromene derivatives, which were evaluated for their antibacterial and antioxidant activities. Certain derivatives showed significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as promising antioxidant capabilities. This suggests the utility of chromene-based compounds in developing new antibacterial and antioxidant agents (Al-ayed, 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of thiazolidinone derivatives incorporating a chromene moiety highlighted the potential of these compounds in antimicrobial applications. These derivatives were tested against a variety of bacterial and fungal strains, showcasing their potential as antimicrobial agents. Such studies underscore the versatility of chromene derivatives in addressing various microbial threats (Patel, Kumari, & Patel, 2012).
Molecular Docking Studies
Molecular docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer underscore the significance of structural analysis in drug design. These studies, aiming at understanding the interaction between synthesized compounds and cancer cell lines, reveal the potential of such derivatives in developing targeted therapies for cancer (Ghani, Elmorsy, & Ibrahim, 2022).
Mecanismo De Acción
Target of Action
A related study shows that some clinically evaluated histamine h3 receptor (h3r) antagonists possess nanomolar affinity at sigma-1 receptors (σ1r) .
Biochemical Pathways
The compound contains a pyridine ring , which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often involved in various biological activities, but the specific pathways affected by this compound need further investigation.
Propiedades
IUPAC Name |
4-[2-hydroxy-3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-17(14-23-9-11-24(12-10-23)16-5-7-22-8-6-16)15-27-20-13-21(26)28-19-4-2-1-3-18(19)20/h1-8,13,17,25H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFXZSUSIQFOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=O)OC3=CC=CC=C32)O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)
![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)
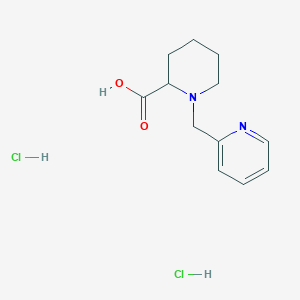
![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)
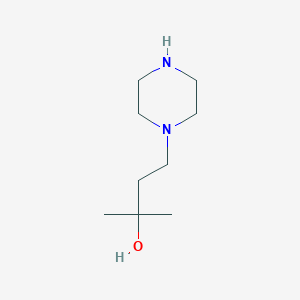
![N-(2-fluorobenzyl)-1-{4-[(2-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940409.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)
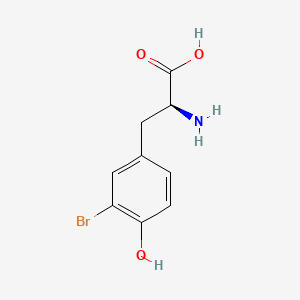
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)
